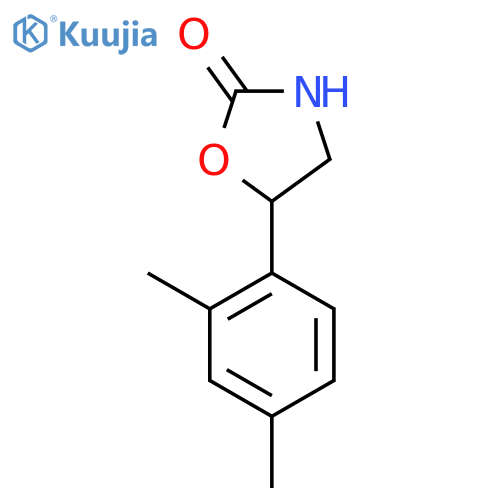Cas no 1481290-65-6 (5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one)

1481290-65-6 structure
商品名:5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one
- 1481290-65-6
- EN300-1867592
- AKOS014921929
-
- インチ: 1S/C11H13NO2/c1-7-3-4-9(8(2)5-7)10-6-12-11(13)14-10/h3-5,10H,6H2,1-2H3,(H,12,13)
- InChIKey: HSFBQIVCOYQJNY-UHFFFAOYSA-N
- ほほえんだ: O1C(NCC1C1C=CC(C)=CC=1C)=O
計算された属性
- せいみつぶんしりょう: 191.094628657g/mol
- どういたいしつりょう: 191.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1867592-10.0g |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
1481290-65-6 | 10g |
$4729.0 | 2023-06-02 | ||
| Enamine | EN300-1867592-2.5g |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
1481290-65-6 | 2.5g |
$1089.0 | 2023-09-18 | ||
| Enamine | EN300-1867592-1g |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
1481290-65-6 | 1g |
$557.0 | 2023-09-18 | ||
| Enamine | EN300-1867592-0.1g |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
1481290-65-6 | 0.1g |
$490.0 | 2023-09-18 | ||
| Enamine | EN300-1867592-0.5g |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
1481290-65-6 | 0.5g |
$535.0 | 2023-09-18 | ||
| Enamine | EN300-1867592-10g |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
1481290-65-6 | 10g |
$2393.0 | 2023-09-18 | ||
| Enamine | EN300-1867592-1.0g |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
1481290-65-6 | 1g |
$1100.0 | 2023-06-02 | ||
| Enamine | EN300-1867592-5.0g |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
1481290-65-6 | 5g |
$3189.0 | 2023-06-02 | ||
| Enamine | EN300-1867592-0.25g |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
1481290-65-6 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1867592-0.05g |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
1481290-65-6 | 0.05g |
$468.0 | 2023-09-18 |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one 関連文献
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
1481290-65-6 (5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one) 関連製品
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
